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Introduction
IACS-6274 (also known as IPN60090) is a potent, selective, and orally bioavailable small

molecule inhibitor of glutaminase-1 (GLS1).[1][2][3] Developed by the University of Texas MD

Anderson Cancer Center's Therapeutics Discovery division, this agent targets the metabolic

dependency of certain cancers on glutamine.[1][4] By inhibiting the conversion of glutamine to

glutamate, IACS-6274 disrupts cancer cell metabolism, leading to cell death and showing

promise in preclinical and clinical settings for the treatment of advanced solid tumors.[2] This

document provides an in-depth overview of IACS-6274, its mechanism of action, preclinical and

clinical data, and the experimental methodologies used in its evaluation.

Mechanism of Action
IACS-6274's primary mechanism of action is the selective inhibition of GLS1, a key enzyme in

the metabolic pathway of glutaminolysis.[5][6] In many rapidly proliferating cancer cells, there is

a heightened dependence on glutamine as a source of carbon and nitrogen for the synthesis of

essential macromolecules and for energy production.[2]

GLS1 catalyzes the hydrolysis of glutamine to glutamate. Glutamate, in turn, can be converted

into α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to generate ATP and

biosynthetic precursors. Glutamate is also a precursor for the synthesis of the antioxidant
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glutathione (GSH). By blocking GLS1, IACS-6274 leads to a depletion of intracellular

glutamate, which has several downstream effects:

Inhibition of the TCA Cycle: Reduced levels of α-ketoglutarate impair the TCA cycle, leading

to decreased energy production.

Disruption of Redox Homeostasis: The depletion of glutamate limits the synthesis of

glutathione, a critical antioxidant, rendering cancer cells vulnerable to oxidative stress.

Induction of Cell Death: The combined effects of metabolic and oxidative stress trigger

apoptosis in cancer cells.[2]

The anti-tumor activity of IACS-6274 is particularly pronounced in tumors with specific

molecular characteristics, such as low expression of asparagine synthetase (ASNS) or

mutations in KEAP1/NFE2L2, which further sensitize the cells to disruptions in glutamine

metabolism.[6]
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IACS-6274 inhibits GLS1, blocking glutamine to glutamate conversion.

Quantitative Data
Preclinical Data
The preclinical activity of IACS-6274 has been characterized by its potent and selective

inhibition of GLS1 and its effects on cancer cell proliferation and in vivo tumor growth.
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Parameter Value Species/System Notes

IC50 (GLS1) 31 nM
Recombinant Human

GAC isoform

Dual-coupled enzyme

assay.

IC50 (GLS2) >50,000 nM Recombinant Human

Demonstrates high

selectivity for GLS1

over GLS2.

IC50 (A549 cell

proliferation)
26 nM

Human Lung

Carcinoma Cell Line

Pharmacokinetics

(Mouse)

Clearance (CL) 4.1 mL/min/kg Mouse
Following a 3 mg/kg

intravenous dose.

Half-life (t1/2) 1 hour Mouse
Following a 3 mg/kg

intravenous dose.

Max Concentration

(Cmax)
19 µM Mouse

Following a 10 mg/kg

oral dose.

Oral Bioavailability

(F%)
89% Mouse

In Vivo Efficacy
Comparable to CB-

839
Mouse

100 mg/kg twice daily

oral administration for

30 days.

Data sourced from InvivoChem.

Clinical Data (Phase I Trial - NCT03894540)
A first-in-human, biomarker-driven Phase I trial was conducted to evaluate the safety,

tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of IACS-6274 in patients

with advanced solid tumors.[1][5]
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Parameter Value Notes

Recommended Phase II Dose 180 mg twice daily

Pharmacokinetics (at 180 mg

BID)

At steady-state (Cycle 1 Day

14).

Cmax 45.8 ± 18.6 µM

AUC(0-12hrs) 382.48 ± 159.27 h*µM

Half-life ~12 hours

Pharmacodynamics (Target

Inhibition)

Decrease in glutamate to

glutamine ratios in plasma at

Day 14.

120 mg dose 82.5% inhibition (p<0.0001)

180 mg dose 83.9% inhibition (p<0.0001)

240 mg dose 85.3% inhibition (p<0.0001)

Clinical Efficacy In 20 evaluable patients.

Best Response Stable Disease in 17 patients

Disease Control Rate at 12

weeks
60%

Durable Stable Disease (≥6

months)
6 patients

Including patients with ASNS-

low ovarian cancer, PD-1

resistant melanoma, NF1-

mutant leiomyosarcoma, and

STK11-mutant NSCLC.[5]

Common Adverse Events

(Grade 1-2)

Photopsia, photophobia,

increased creatinine,

increased AST

Dose-Limiting Toxicity (at 240

mg)

Grade 3 acute renal failure and

posterior reversible

encephalopathy syndrome
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(PRES) in one patient (fully

resolved)

Data sourced from ASCO 2021 presentations.[5][7]

Experimental Protocols
Detailed experimental protocols for the studies on IACS-6274 are proprietary. However, based

on published abstracts and summaries, the methodologies for key experiments can be

outlined.

GLS1/GLS2 Enzyme Inhibition Assays
Objective: To determine the potency and selectivity of IACS-6274 against GLS1 and GLS2

enzymes.

Methodology:

A dual-coupled enzyme assay was utilized for the GLS1 activity measurement.

For GLS2, a dual-coupled fluorescence assay was performed in a 384-well plate format.

The assay buffer for the GLS2 assay consisted of 50 mM HEPES (pH 7.4), 250 µM EDTA

(pH 8), and 0.12 mM Triton-X 100.

IACS-6274 was serially diluted and incubated with the recombinant enzymes.

Enzyme activity was measured, and the percentage of inhibition was calculated relative to

a vehicle control.

IC50 values were determined by fitting the data to a four-parameter logistic curve.

Pharmacodynamic Assessment in Clinical Trials
Objective: To confirm target engagement and measure the biological effect of IACS-6274 in

patients.

Methodology:
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Serial blood samples were collected from patients at baseline and during treatment.

Peripheral blood mononuclear cells (PBMCs) were isolated from the blood samples.

Glutamine metabolism in PBMCs was assessed using 13C-isotope labeling to trace the

conversion of glutamine to glutamate.

The ratios of glutamate to glutamine were measured to determine the level of GLS1

inhibition.

This in-house developed clinical assay established a robust

pharmacokinetic/pharmacodynamic relationship.[1][4]

Patient Selection

Treatment & Monitoring

Outcomes

Advanced Solid Tumors

Biomarker Analysis
(e.g., ASNS low, KEAP1 mut)

IACS-6274 Dose Escalation
(20-240 mg BID)

Safety & Tolerability
(Adverse Events)

Pharmacokinetics
(Blood Samples)

Pharmacodynamics
(PBMC Glutamine Metabolism)

Preliminary Anti-Tumor Activity
(RECIST 1.1)

Determine Recommended
Phase II Dose

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.invivochem.com/ipn-60090.html
https://www.mdanderson.org/newsroom/metabolic-inhibitor-iacs-6274-shows-early-antitumor-effects-underserved-patients-advanced-cancer.h00-159460845.html
https://www.benchchem.com/product/b1241041?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


High-level workflow for the Phase I clinical trial of IACS-6274.

Resistance Mechanisms
Emerging preclinical data suggests that the PI3K/AKT/mTOR signaling pathway may be a

significant contributor to resistance against IACS-6274. In preclinical models, the dual targeting

of GLS1 and the PI3K/AKT/mTOR pathway resulted in synergistic anti-tumor efficacy. This

indicates a potential rational combination therapy strategy for future clinical development.

Conclusion
IACS-6274 is a promising, first-in-class GLS1 inhibitor with a well-defined mechanism of action

targeting cancer cell metabolism. It has demonstrated a favorable pharmacokinetic profile, high

selectivity, and encouraging signs of anti-tumor activity in a biomarker-selected patient

population during its Phase I clinical trial.[1][5] Further investigation into rational combination

therapies, such as with PI3K/AKT/mTOR inhibitors, may maximize the clinical benefit of IACS-

6274 in patients with advanced solid tumors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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